molecular formula C5H2ClIN2O2 B1586500 2-Chloro-5-iodo-3-nitropyridine CAS No. 426463-05-0

2-Chloro-5-iodo-3-nitropyridine

Cat. No.: B1586500
CAS No.: 426463-05-0
M. Wt: 284.44 g/mol
InChI Key: PIJMRJPJERUFNI-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-iodo-3-nitropyridine can be synthesized through several methods. One common approach involves the halogenation of 3-nitropyridine derivatives. For instance, the reaction of 3-nitropyridine with iodine monochloride (ICl) in the presence of a suitable solvent can yield this compound . The reaction typically requires controlled temperature conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-iodo-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-nitropyridine involves its reactivity as a nucleophile and electrophile. The nitro group, being an electron-withdrawing group, activates the pyridine ring towards nucleophilic substitution reactions. The chlorine and iodine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds . This reactivity is crucial in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-iodo-5-nitropyridine: Similar structure but different positioning of the chlorine and iodine atoms.

    2-Chloro-5-methyl-3-nitropyridine: Contains a methyl group instead of an iodine atom.

    2-Chloro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of an iodine atom.

Uniqueness

2-Chloro-5-iodo-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity patterns compared to other halogenated pyridines. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-chloro-5-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJMRJPJERUFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363839
Record name 2-Chloro-5-iodo-3-nitropyridine
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Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426463-05-0
Record name 2-Chloro-5-iodo-3-nitropyridine
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Record name 2-Chloro-5-iodo-3-nitropyridine
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Record name 426463-05-0
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Synthesis routes and methods I

Procedure details

To a solution of 5-iodo-3-nitropyridin-2-amine (1.3 g, 4.9 mmol) in concentrated HCl at 0° C. was added sodium nitrite (6.73 g, 97.13 mmol, 20 eq.) stepwise followed by the addition of copper(I) chloride (0.5 g, 4.9 mmol, 1 eq.) and the mixture was stirred at RT for 12 h. The mixture was then poured in to a mixture of ammonium hydroxide and water (1:1) and extracted with ethylacetate (3×150 ml). The combined organic layer was washed with water, aqueous sodium thiosulfate, brine and dried over sodium sulphate. The solvent was distilled off to afford the product in 43% yield (0.6 g).
Quantity
1.3 g
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6.73 g
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copper(I) chloride
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0.5 g
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catalyst
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Synthesis routes and methods II

Procedure details

A suspension of 5-iodo-3-nitro-pyridin-2-ol (20 g) in phenyl dichlorophosphate (60 ml) was heated at 180° C. for 30 minutes whereby a brown solution was obtained. The solution was allowed to cool then poured onto ice/water, neutralised by a portionwise addition of solid sodium hydrogen carbonate and extracted with ethyl acetate (300 ml) which was then washed twice with 5% sodium hydrogen carbonate solution (250 ml). The organic layer was dried (MgSO4), and evaporated to give a pale brown solid. The solid was stirred in isohexane for 2 h, filtered off, washed with isohexane and dried to afford the title compound (18.4 g).
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20 g
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60 mL
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Synthesis routes and methods III

Procedure details

5-iodo-3-nitro-2-aminopyridine (2.511 g, 9.48 mmol) and concentrated HCl (20 mL) were stirred at room temperature for ten minutes. Sodium nitrite (13 g, 188 mmol) was then slowly added followed by CuCl (1.0 g, 10 mmol). Stirring continued overnight. The mixture was poured into 1:1 NH4OH:H2O, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 9:1 hexane:ethyl acetate to yield 5-iodo-3-nitro-2-chloropyridine (984 mg, 36%) as a colorless solid.
Quantity
2.511 g
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20 mL
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13 g
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CuCl
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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